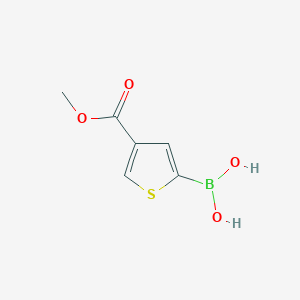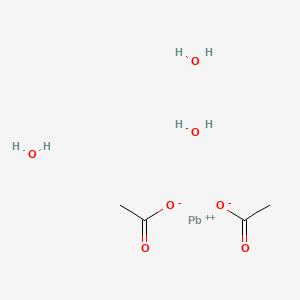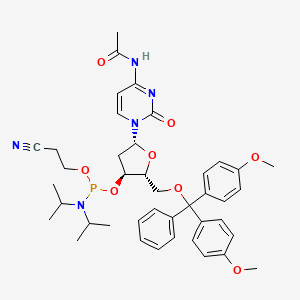
DMT-dC(ac) Phosphoramidite
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von DMT-dC(ac) Phosphoramidit umfasst mehrere wichtige Schritte:
Schutz des Nukleosids: Das Nukleosid wird durch Acetylierung geschützt, um unerwünschte Nebenreaktionen zu verhindern.
Bildung des Phosphoramidits: Das geschützte Nukleosid wird mit Phosphorodiamidit unter der katalytischen Wirkung einer schwachen Säure oder mit Phosphorochloridit in Gegenwart einer organischen Base wie N-Ethyl-N,N-Diisopropylamin behandelt.
Industrielle Produktionsmethoden
Die industrielle Produktion von DMT-dC(ac) Phosphoramidit folgt ähnlichen Synthesewegen, wird aber mit automatisierten Festphasen-Synthesetechniken im großen Maßstab durchgeführt. Dieses Verfahren erhöht die Effizienz und Ausbeute und eignet sich daher für die großtechnische Produktion .
Analyse der chemischen Reaktionen
Reaktionstypen
DMT-dC(ac) Phosphoramidit unterliegt hauptsächlich:
Kopplungsreaktionen: Die freie 5’-OH-Gruppe eines Nukleosids reagiert mit dem Phosphoramidit-Monomer und bildet einen Phosphit-Triester.
Oxidation: Der instabile Phosphit-Triester wird in einen stabilen Phosphat-Triester umgewandelt.
Deprotektion: Die Acetyl-Schutzgruppe wird unter bestimmten Bedingungen entfernt, um das gewünschte Oligonukleotid zu erhalten.
Häufige Reagenzien und Bedingungen
Oxidation: Wird mit Iod in Wasser/Pyridin/Tetrahydrofuran durchgeführt.
Deprotektion: Wird mit AMA-Reagenz (Ammoniumhydroxid/Methylamin) bei erhöhten Temperaturen erreicht.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind hochreine Oligonukleotide, die für verschiedene Anwendungen in der Molekularbiologie und Medizin unerlässlich sind .
Analyse Chemischer Reaktionen
Types of Reactions
DMT-dC(ac) Phosphoramidite primarily undergoes:
Coupling Reactions: The free 5’-OH of a nucleoside reacts with the phosphoramidite monomer, forming a phosphite triester.
Oxidation: The unstable phosphite triester is converted to a stable phosphate triester.
Deprotection: The acetyl protecting group is removed under specific conditions to yield the desired oligonucleotide.
Common Reagents and Conditions
Coupling: Typically involves the use of an acidic catalyst such as 5-(ethylthio)-1H-tetrazole in acetonitrile.
Oxidation: Performed using iodine in water/pyridine/tetrahydrofuran.
Deprotection: Achieved using AMA reagent (ammonium hydroxide/methylamine) at elevated temperatures.
Major Products
The major products formed from these reactions are high-purity oligonucleotides, which are essential for various applications in molecular biology and medicine .
Wissenschaftliche Forschungsanwendungen
DMT-dC(ac) Phosphoramidit wird häufig eingesetzt in:
Biologie: Bei der Untersuchung der Genexpression, Regulation und genetischen Mutationen.
Medizin: Bei der Entwicklung von Antisense-Therapien und diagnostischen Sonden.
Wirkmechanismus
Der Wirkmechanismus von DMT-dC(ac) Phosphoramidit beinhaltet seine Integration in Oligonukleotide während der Synthese. Die Acetyl-geschützte Form der Verbindung gewährleistet Stabilität und verhindert vorzeitige Reaktionen. Nach der Deprotektion beteiligt sich die aktive Form an der Bildung von Phosphodiesterbindungen und erleichtert so den Aufbau von Oligonukleotidketten .
Wirkmechanismus
The mechanism of action of DMT-dC(ac) Phosphoramidite involves its incorporation into oligonucleotides during synthesis. The compound’s acetyl-protected form ensures stability and prevents premature reactions. Upon deprotection, the active form participates in the formation of phosphodiester bonds, facilitating the assembly of oligonucleotide chains .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
DMT-dG(tac) Phosphoramidit: Wird für die Synthese von Guanin-haltigen Oligonukleotiden verwendet.
DMT-dA(bz) Phosphoramidit: Wird für Adenin-haltige Oligonukleotide verwendet.
DMT-dT Phosphoramidit: Wird für Thymin-haltige Oligonukleotide verwendet.
Einzigartigkeit
DMT-dC(ac) Phosphoramidit ist aufgrund seines Acetylschutzes einzigartig, der eine ultraschnelle Deprotektion und eine hohe Kopplungseffizienz ermöglicht. Dies macht es besonders gut geeignet für Anwendungen, die eine schnelle Synthese und hohe Reinheit erfordern .
Eigenschaften
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N5O8P/c1-28(2)46(29(3)4)55(52-25-11-23-42)54-36-26-39(45-24-22-38(43-30(5)47)44-40(45)48)53-37(36)27-51-41(31-12-9-8-10-13-31,32-14-18-34(49-6)19-15-32)33-16-20-35(50-7)21-17-33/h8-10,12-22,24,28-29,36-37,39H,11,25-27H2,1-7H3,(H,43,44,47,48)/t36-,37+,39+,55?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECWEBCHRKVTNV-RLWDVSNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N5O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]azanium;chloride](/img/structure/B7948850.png)
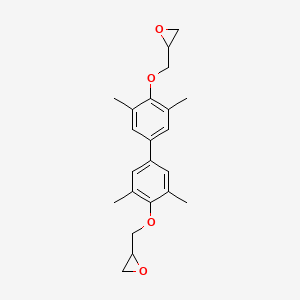
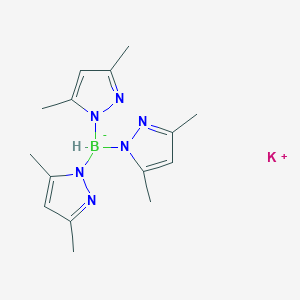
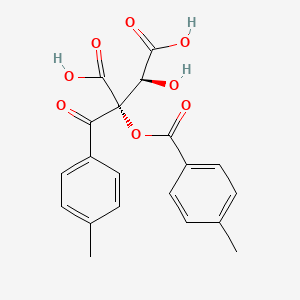

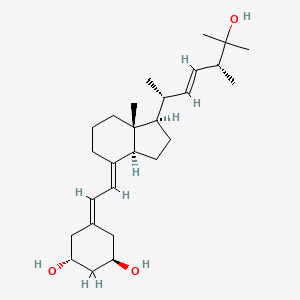
![sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B7948909.png)
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7948918.png)
![2-{(1R,2R)-2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl}hexahydro-4,7-methano-2H-isoindole-1,3-dione](/img/structure/B7948930.png)
![tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate](/img/structure/B7948933.png)

